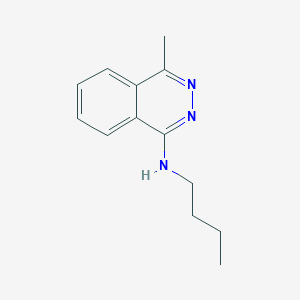

N-butyl-4-methylphthalazin-1-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-butyl-4-methylphthalazin-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3/c1-3-4-9-14-13-12-8-6-5-7-11(12)10(2)15-16-13/h5-8H,3-4,9H2,1-2H3,(H,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRSWEIMPDUMMMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=NN=C(C2=CC=CC=C21)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Chemistry and Mechanistic Studies of N Butyl 4 Methylphthalazin 1 Amine

Reactivity of the Exocyclic Amine Functionality

The exocyclic amine group at the 1-position of the phthalazine (B143731) ring is a key site for chemical modification, readily undergoing reactions typical of primary amines, such as alkylation and acylation.

The nitrogen atom of the exocyclic amine in N-butyl-4-methylphthalazin-1-amine possesses a lone pair of electrons, rendering it nucleophilic and susceptible to attack by electrophilic alkylating agents. The direct alkylation of primary amines with alkyl halides is a fundamental transformation but can be complicated by polyalkylation. wikipedia.org The initial reaction of the primary amine with an alkyl halide yields a secondary amine. However, the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to a subsequent reaction with the alkylating agent to form a tertiary amine. masterorganicchemistry.com This process can continue, ultimately leading to the formation of a quaternary ammonium (B1175870) salt, a reaction known as the Menshutkin reaction. wikipedia.org

For this compound, this can be represented schematically as follows:

Primary amine to Secondary amine: The initial step involves the reaction with an alkyl halide (R-X) to form the N-alkylated secondary amine.

Secondary amine to Tertiary amine: The newly formed secondary amine can react further with another molecule of the alkylating agent.

Tertiary amine to Quaternary ammonium salt: The tertiary amine can undergo a final alkylation to yield a quaternary ammonium salt. wikipedia.org

The "runaway" nature of amine alkylation often makes it challenging to selectively obtain the mono-alkylated product in high yield. masterorganicchemistry.com To achieve selective monoalkylation, alternative methods such as reductive amination are often employed.

Table 1: General Scheme of Alkylation and Quaternization of this compound

| Reactant | Reagent | Product Type | General Structure |

| This compound | Alkyl Halide (R-X) | Secondary Amine | |

| N-alkyl-N-butyl-4-methylphthalazin-1-amine | Alkyl Halide (R-X) | Tertiary Amine | |

| N,N-dialkyl-N-butyl-4-methylphthalazin-1-amine | Alkyl Halide (R-X) | Quaternary Ammonium Salt |

Note: The table represents a generalized reaction pathway. Specific reaction conditions and the nature of the alkylating agent will influence the product distribution.

N-acylation is a widely utilized and efficient method for the derivatization of amines to form stable amide bonds. researchgate.net In the case of this compound, the exocyclic amine can be readily acylated using various acylating agents such as acid chlorides, acid anhydrides, or carboxylic acids activated with coupling agents. This reaction is generally more controllable than alkylation and typically proceeds to give the mono-acylated product in good yield.

The reaction with an acid chloride, for instance, involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the acid chloride, followed by the elimination of hydrogen chloride. A base is often added to neutralize the HCl byproduct.

Chemoselective N-alkylation has been observed in similar phthalazine systems, where the nitrogen atom of the phthalazinone ring is a stronger nucleophile than the oxygen atom. nih.gov This principle of N-regioselectivity is also expected to govern the acylation of the exocyclic amine of this compound.

Table 2: Examples of Acylation Reactions for Amine Derivatization

| Amine | Acylating Agent | Product | Reference |

| Primary and Secondary Amines | tert-butyl peroxybenzoate | Secondary and Tertiary Amides | researchgate.net |

| Aldehydes and Primary Amines | N-acylated thiazolium cation | Amides | researchgate.net |

| 4-Benzyl-2H-phthalazin-1-one | Ethyl chloroacetate | (4-benzyl-1-oxo-1H-phthalazin-2-yl) methyl acetate | nih.gov |

Chemical Transformations and Reactivity of the Phthalazine Ring System

The phthalazine ring is an aromatic diazine system, and its reactivity is influenced by the presence of the two nitrogen atoms and the substituents on the carbocyclic and heterocyclic rings.

The electronic properties of substituents on the phthalazine ring play a crucial role in directing its reactivity. The methyl group at the 4-position of this compound is an electron-donating group. This donation of electron density can activate the phthalazine ring towards electrophilic substitution, although the inherent electron-withdrawing nature of the two nitrogen atoms generally makes electrophilic attack on the carbocyclic ring less favorable than in benzene (B151609).

Conversely, the electron-donating nature of the methyl group can influence the nucleophilicity of the ring nitrogen atoms. In related phthalazine derivatives, substituents at positions 1 and 4 have been shown to be effective in modulating biological activity, suggesting their importance in molecular interactions. nih.gov

The phthalazine core can participate in a variety of cyclization and rearrangement reactions. For instance, phthalazine derivatives can be synthesized through the condensative cyclization of substituted o-phthalaldehydes with hydrazine (B178648). researchgate.net The phthalazine ring itself can undergo transformations. It has been documented that in the presence of certain reagents, the heterocyclic ring can open to form benzonitrile (B105546) derivatives under mild conditions. nih.gov

Furthermore, intramolecular cyclization reactions involving substituents on the phthalazine ring are known. For example, the cyclization of N-alkyne-substituted pyrrole (B145914) derivatives can lead to the formation of fused heterocyclic systems, with the reaction pathway (endo- or exo-dig cyclization) being dependent on the electronic nature of the substituents on the alkyne. beilstein-journals.org While not a direct example involving this compound, these studies highlight the potential for the substituents on the phthalazine ring to participate in intramolecular transformations.

Proposed Reaction Mechanisms for this compound Derivatization

The derivatization of this compound primarily involves nucleophilic attack by the exocyclic amine.

For acylation , a plausible mechanism with an acid chloride involves the following steps:

Nucleophilic Attack: The lone pair of the nitrogen atom of the exocyclic amine attacks the electrophilic carbonyl carbon of the acid chloride. This forms a tetrahedral intermediate.

Proton Transfer: A base present in the reaction mixture removes a proton from the positively charged nitrogen atom.

Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group.

Final Product: The final N-acylated product, an amide, is formed.

For alkylation , the mechanism is a standard SN2 reaction:

Nucleophilic Attack: The exocyclic amine acts as a nucleophile and attacks the electrophilic carbon of the alkyl halide, displacing the halide ion in a single concerted step.

Proton Transfer: A base (which can be another molecule of the amine) removes a proton from the resulting ammonium ion to yield the neutral secondary amine.

As previously mentioned, this secondary amine can then act as a nucleophile in subsequent alkylation steps.

The reactivity of the phthalazine ring itself can lead to more complex mechanistic pathways. For example, a proposed mechanism for the ring-opening of a phthalazin-1(2H)-imine derivative to a benzonitrile involves a proton shift from the imine group to a ring nitrogen, leading to an unstable intermediate that subsequently undergoes ring cleavage. nih.gov

Stereochemical Considerations in Phthalazine Reaction Pathways

The principles of stereochemistry, which involve the three-dimensional arrangement of atoms and molecules and its effect on chemical reactions, are pertinent to the study of phthalazine derivatives. While specific research on the stereochemical pathways for this compound is not extensively documented in publicly available literature, general concepts of stereocontrol in the synthesis of related heterocyclic compounds can be applied to understand potential stereochemical outcomes.

A key stereochemical consideration for substituted phthalazines is the phenomenon of atropisomerism . Atropisomers are stereoisomers that result from hindered rotation around a single bond, where the steric strain creates a significant energy barrier to rotation, allowing for the isolation of individual conformers. academie-sciences.frnih.gov This type of axial chirality is distinct from point chirality (an asymmetric carbon atom) and is a recognized feature in many biologically active molecules. nih.gov The presence of bulky substituents on the phthalazine ring or on groups attached to it can lead to the existence of stable or interconverting atropisomers.

In the context of this compound, the N-butyl group and the 4-methyl group could potentially create sufficient steric hindrance to restrict rotation around the C1-N bond, leading to atropisomerism. The rotational energy barrier would determine whether the atropisomers are stable and isolable or if they rapidly interconvert at room temperature. academie-sciences.fr

The deliberate synthesis of a single stereoisomer is a critical aspect of modern medicinal chemistry, as different stereoisomers of a molecule can exhibit significantly different pharmacological activities and toxicological profiles. nih.govyoutube.com Two primary strategies are employed to achieve stereochemical control in chemical reactions: substrate stereochemical control and auxiliary stereochemical control. youtube.com

Substrate stereochemical control involves using a starting material that already possesses a chiral center. This existing stereochemistry can influence the stereochemical outcome of subsequent reaction steps. youtube.com

Auxiliary stereochemical control involves temporarily attaching a chiral auxiliary to the substrate. This auxiliary directs the stereochemical course of the reaction and is subsequently removed to yield the desired stereoisomer of the product. youtube.com

Recent advancements in catalysis have also provided powerful tools for the synthesis of single atropisomers. For instance, transition-metal-catalyzed asymmetric C-H functionalization reactions have been successfully employed to synthesize axially chiral biaryls. acs.orgdrughunter.com An example is the atroposelective iridium-catalyzed C–H borylation of phthalazine heterobiaryls, where the use of a chiral ligand directs the reaction to selectively produce one atropisomer over the other. acs.org

While detailed experimental data on the stereoselective synthesis of this compound is not available, the potential for atropisomerism and the established principles of stereocontrolled synthesis in related systems provide a framework for approaching the preparation of stereochemically pure forms of this compound.

Table of Potentially Relevant Stereochemical Data in Phthalazine Chemistry

| Reaction Type | Catalyst/Auxiliary | Substrate Type | Stereochemical Outcome | Reference |

| Atroposelective C-H Borylation | [Ir(OMe)(COD)]2/2-aminopyridine with (+)- or (-)-menthyl auxiliary | Methoxy-substituted phthalazine heterobiaryls | Selective formation of a single atropisomer | acs.org |

| Asymmetric Dihalogenation | 1,4-Bis(9-O-dihydroquinidinyl)phthalazine ((DHQD)2PHAL) | Substituted 1-(3-phenylprop-2-yn-1-yl)urea | Enantioselective formation of dihalogenated products | buchler-gmbh.com |

Structure Activity Relationship Sar Studies of N Butyl 4 Methylphthalazin 1 Amine and Its Analogs

Methodological Approaches for SAR Elucidation

The elucidation of SAR for phthalazine (B143731) derivatives is achieved through a combination of rational design, chemical synthesis, and computational modeling. These approaches allow researchers to build a comprehensive understanding of the molecular features essential for activity.

Rational Design and Synthesis of Chemically Modified Analogs

Rational drug design is a strategic approach that involves creating new molecules with a specific biological target in mind. For the phthalazine scaffold, this process begins with a "lead compound," which is then systematically modified to produce a series of analogs. nih.govnih.gov The synthesis of these analogs allows for the exploration of how different functional groups at various positions on the phthalazine ring affect biological activity. nih.govplos.org

For instance, studies on related phthalazin-1-one derivatives have demonstrated the power of this approach. In one such study, a series of N-substituted-4-phenylphthalazin-1-ones were designed and synthesized to evaluate their anti-proliferative activity. nih.gov By attaching different substituted anilines to the nitrogen at position 2 (N-2) via a flexible linker, researchers could probe the electronic and steric requirements of the binding pocket. The subsequent evaluation of these compounds against cancer cell lines revealed that specific substitutions led to significantly enhanced potency. nih.gov

Another common strategy is the modification of substituents at the 1 and 4 positions of the phthalazine ring. nih.gov For example, a series of 1-anilino-4-(arylsulfanylmethyl)phthalazines were synthesized to investigate their anticancer potential. nih.gov The results indicated that the nature of the aniline (B41778) and the thiophenol groups was critical for activity, with certain halogenated derivatives showing superior potency compared to the reference drug cisplatin. nih.gov These synthetic efforts provide concrete data that directly links structural changes to biological outcomes, forming the foundation of SAR. nih.govnih.gov

| Compound | Modification | IC₅₀ (μM) |

|---|---|---|

| 14e | N-acetyl linker to 4-chloroaniline (B138754) at N-2, Phenyl at C4 | 3.29 ± 0.45 |

| 14g | N-acetyl linker to 4-methoxyaniline at N-2, Phenyl at C4 | 3.50 ± 0.846 |

| 19d | N-acetyl linker to 4-fluoroaniline (B128567) at N-2, Benzyl (B1604629) at C4 | 1.20 ± 0.09 |

| 19g | N-acetyl linker to 4-methoxyaniline at N-2, Benzyl at C4 | 3.52 ± 0.70 |

| Doxorubicin (Reference) | - | 3.45 ± 0.54 |

Application of Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity in a quantitative manner. nih.gov This method relies on three key components: a set of molecules with known biological activities (a training set), numerical descriptors that quantify various aspects of the molecular structure, and a statistical method to create a mathematical model linking the descriptors to the activity. nih.govnih.gov

In the context of kinase inhibitors, for example, QSAR models have been developed to predict activity profiles against a large panel of enzymes. nih.govresearchgate.net By using techniques like artificial neural networks, researchers can model the complex relationships between a compound's structure and its selectivity, which is crucial for developing targeted therapies. nih.gov For phthalazine derivatives, a QSAR study on their interaction with human liver aldehyde oxidase identified that electronic properties, specifically the ability of substituents to accept hydrogen bonds, were key for affinity. researchgate.net These computational models, once validated, serve as powerful tools to guide the rational design of more potent and selective molecules. nih.govnih.gov

Impact of the N-butyl Substituent on Biological Activity Profiles

The N-butyl group attached to the amino function at position 1 of the phthalazine core is a critical determinant of the molecule's biological activity. Its size, flexibility, and lipophilicity directly influence how the compound interacts with its biological target.

Examination of Alkyl Chain Length and Branching Effects

The length and branching of the N-alkyl substituent can have a profound effect on binding affinity and efficacy. nih.gov Generally, systematically varying the alkyl chain length (e.g., from methyl to heptyl) reveals an optimal length for activity. nih.govrsc.org For many ligand-receptor interactions, there is a "sweet spot" where the chain is long enough to make productive hydrophobic interactions within a specific pocket of the target protein, but not so long that it introduces steric clashes or excessive lipophilicity. nih.gov

Studies on cannabimimetic indoles, for example, showed that high-affinity binding required an N-1 alkyl chain of at least three carbons, with optimal binding occurring with a five-carbon (pentyl) chain. nih.gov Extending the chain to seven carbons (heptyl) led to a dramatic decrease in binding, illustrating a clear SAR trend. nih.gov Similarly, research on other organic compounds has shown that even-numbered alkyl chains can sometimes lead to better device performance in organic solar cells, an "odd-even effect" attributed to differences in molecular packing. researchgate.net

Branching of the alkyl chain (e.g., comparing n-butyl, isobutyl, sec-butyl, and tert-butyl) also significantly impacts activity. scite.airesearchgate.net A bulky tert-butyl group, for instance, can lock a molecule into a specific conformation, which may be more or less favorable for binding depending on the shape of the receptor's binding site. psu.edu These modifications alter not just the shape of the molecule but also its interaction with the surrounding solvent and its ability to penetrate biological membranes. mdpi.com

| N-Alkyl Substituent | Chain Length | Relative Binding Affinity |

|---|---|---|

| Methyl | 1 | Low |

| Propyl | 3 | Moderate-High |

| n-Butyl | 4 | High |

| n-Pentyl | 5 | Optimal/Very High |

| n-Hexyl | 6 | High |

| n-Heptyl | 7 | Low |

Conformational and Stereochemical Influences of the N-butyl Moiety

The N-butyl group is conformationally flexible due to rotation around its carbon-carbon single bonds. byjus.com This flexibility allows it to adopt various spatial arrangements, such as the anti and gauche conformations. researchgate.net The specific conformation that the butyl group adopts when the ligand binds to its receptor is known as the "bioactive conformation." psu.edu This conformation is the one that best fits the topology of the receptor's binding pocket. nih.gov Even for a flexible molecule, the energy required to adopt an unfavorable conformation can impact binding affinity. psu.edu Therefore, understanding the preferred conformations of the N-butyl group is crucial for rational drug design. nih.gov

Furthermore, if the N-butyl group were replaced by a branched, chiral substituent like a sec-butyl group, it would introduce a stereocenter. The resulting enantiomers (R and S forms) could have vastly different biological activities. This stereospecificity arises because biological macromolecules like receptors are themselves chiral. One enantiomer might fit perfectly into the binding site, while the other fits poorly or not at all, leading to significant differences in potency and efficacy. This highlights the three-dimensional nature of drug-receptor interactions, where the precise spatial arrangement of atoms is paramount for a productive binding event. nih.govnih.gov

Significance of the Methyl Group at Position 4 on Compound Activity

The presence and position of small alkyl groups, such as the methyl group at position 4 of the phthalazine ring, can dramatically influence a compound's biological activity. nih.gov The addition of a single methyl group can lead to effects ranging from a significant boost in potency to a complete loss of affinity. nih.govacs.org

The impact of such a substitution is highly context-dependent and is determined by the specific topology of the protein's binding site. nih.gov In some cases, a methyl group can be highly beneficial if it fits into a well-defined hydrophobic pocket on the receptor surface. This placement can displace an energetically unfavorable water molecule and form favorable van der Waals interactions, thereby increasing binding affinity. nih.govresearchgate.net The greatest improvements in activity often occur when this hydrophobic burial is coupled with the methyl group inducing a more favorable conformation in the rest of the ligand. nih.gov

Conversely, introducing a methyl group can also be detrimental to activity. If there is insufficient space in the binding site, the methyl group can cause a steric clash with amino acid residues of the protein, preventing the ligand from binding effectively. nih.gov An analysis of ACK1 kinase inhibitors provides a compelling example: the addition of a methyl group at the C4 position of a pyrazolopyrimidine core, analogous to the 4-position on the phthalazine ring, resulted in a greater than 1000-fold loss in activity. nih.gov Computational modeling suggested that this dramatic decrease was due to the methyl group projecting into and clashing with a methionine residue (Met203) in the binding site. nih.gov This demonstrates that even a small structural modification like the addition of a methyl group can have profound and sometimes unpredictable consequences on the biological profile of a molecule. researchgate.netnih.govacs.org

Contributions of the Phthalazine Nucleus as a Pharmacophore to Biological Responses

The phthalazine nucleus, a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms, is a recognized "privileged scaffold" in medicinal chemistry. dntb.gov.uasci-hub.se This core structure is not naturally occurring but has been extensively utilized by chemists to create a wide array of biologically active compounds. pharmainfo.inchemenu.com Its versatility stems from its unique structural and electronic properties, which allow it to serve as a robust pharmacophore—the essential three-dimensional arrangement of atoms or functional groups responsible for a drug's biological activity. sci-hub.sepharmainfo.in

The inherent features of the phthalazine ring system that contribute to its pharmacophoric character include its:

Rigid Bicyclic Structure: Provides a defined orientation for substituent groups, facilitating specific interactions with biological targets.

Hydrogen Bonding Capacity: The nitrogen atoms within the ring can act as hydrogen bond acceptors, a crucial interaction for binding to many enzymes and receptors. nih.gov

Aromaticity: The planar, aromatic nature of the ring allows for π-π stacking interactions with aromatic amino acid residues in protein targets.

Dipole Moment: The arrangement of the nitrogen atoms creates a dipole moment that can influence binding affinity and molecular recognition.

The phthalazine scaffold is a key component in numerous established drugs, demonstrating its clinical significance. pharmainfo.in For instance, Hydralazine is used as an antihypertensive agent, Azelastine is an antihistamine for allergic rhinitis, and Zopolrestat has been investigated for diabetic complications. pharmainfo.innih.gov The diverse pharmacological activities associated with phthalazine derivatives underscore the nucleus's importance as a central building block in drug discovery. dntb.gov.uanih.gov These activities include anticancer, anti-inflammatory, antimicrobial, anticonvulsant, and cardiovascular-protective effects. dntb.gov.uapharmainfo.inosf.io The ability of this single core structure to be adapted to target a wide range of biological systems highlights its profound contribution as a pharmacophore. sci-hub.seresearchgate.net

Pharmacophore Identification and Optimization Strategies for Enhanced Potency and Selectivity

The identification of the phthalazine nucleus as a key pharmacophore is the foundational step in developing potent and selective drug candidates. Optimization strategies then focus on modifying the core and its substituents to improve interactions with the intended biological target while minimizing off-target effects. Structure-activity relationship (SAR) studies are paramount in this process, systematically altering the molecule's structure and assessing the impact on biological activity.

For phthalazine-based compounds, optimization strategies often involve modifications at several key positions:

Substitution on the Phthalazine Ring: Introducing various substituents onto the benzene (B151609) portion of the phthalazine nucleus can modulate lipophilicity, electronic properties, and steric bulk, thereby influencing binding affinity and pharmacokinetic properties.

Modification of the Amine Group: In the case of N-butyl-4-methylphthalazin-1-amine, the N-butyl group at the 1-position is a critical determinant of activity. SAR studies explore how varying the length, branching, and nature of this alkyl chain affect potency. For example, replacing the amine with other functional groups or incorporating it into a larger heterocyclic system can drastically alter the biological response.

Substitution at the 4-Position: The methyl group at the 4-position also offers a site for modification. Replacing it with different alkyl or aryl groups, or with hydrogen bond donors/acceptors, can fine-tune the compound's interaction with its target. For instance, in a series of 4-benzyl-2H-phthalazin-1-ones developed as PARP-1 inhibitors, substitutions on the benzyl group were found to significantly impact activity. osf.io

A key strategy in modern drug design is molecular hybridization , where the phthalazine pharmacophore is combined with other known bioactive moieties to create a new hybrid compound. mdpi.com This approach aims to leverage the strengths of both components to achieve improved affinity, enhanced efficacy, or even a dual mechanism of action. mdpi.com

The following tables present data from SAR studies on various phthalazine derivatives, illustrating how structural modifications influence their biological activity.

Table 1: Anticancer Activity of Phthalazine Derivatives Against Various Cancer Cell Lines This interactive table showcases the half-maximal inhibitory concentration (IC₅₀) in micromolar (µM) of different phthalazine compounds against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines.

| Compound | Substituent Modification | Target | MCF-7 IC₅₀ (µM) | HepG2 IC₅₀ (µM) | Reference |

| 2g | 4-(4-chlorophenyl)phthalazine with 4-substituted aniline | VEGFR-2 | 0.15 | 0.12 | rsc.org |

| 4a | 4-(4-chlorophenyl)phthalazine with 4-substituted phenol | VEGFR-2 | 0.18 | 0.09 | rsc.org |

| 3a | 4-(4-chlorophenyl)phthalazine derivative | VEGFR-2 | > 20 | > 20 | rsc.org |

| 3c | 4-(4-chlorophenyl)phthalazine derivative | VEGFR-2 | > 20 | > 20 | rsc.org |

| 12d | Phthalazine-based hydrazide derivative | EGFR | ≤ 2.5 | Not Tested | nih.gov |

| 12c | Phthalazine-based hydrazide derivative | EGFR | ≤ 2.5 | Not Tested | nih.gov |

| 11a | Phthalazine-based hydrazide derivative | EGFR | ≤ 20 | Not Tested | nih.gov |

Data sourced from studies on vascular endothelial growth factor receptor (VEGFR-2) and epidermal growth factor receptor (EGFR) inhibitors. nih.govrsc.org

Table 2: Antiproliferative Activity of Pentacyclic Benzimidazole (B57391) Derivatives This table details the IC₅₀ values (µM) for pentacyclic benzimidazole derivatives, where the position and nature of the side chain on the pentacyclic skeleton influence antiproliferative activity.

| Compound | Side Chain Position | Side Chain Nature | HCT116 IC₅₀ (µM) | HeLa IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | Reference |

| 6 | C-7 | N,N-dimethylaminopropyl amino | 0.3 | 0.5 | 1.8 | mdpi.com |

| 9 | C-11 | N,N-dimethylaminopropyl amino | 1.5 | 2.1 | 3.5 | mdpi.com |

These findings demonstrate that positioning the N,N-dimethylaminopropyl amino side chain at C-7 results in more potent antiproliferative activity compared to placement at C-11. mdpi.com

Through such systematic SAR exploration and rational design strategies, the fundamental phthalazine pharmacophore can be optimized to produce highly potent and selective molecules for a wide range of therapeutic applications.

Biological Activity Profiling of N Butyl 4 Methylphthalazin 1 Amine Derivatives: Mechanistic and in Vitro Research

General Biological Activities Associated with Phthalazine (B143731) Derivatives (Focus on mechanisms and in vitro data)

The phthalazine core, a nitrogen-containing heterocyclic system, is a key structural component in numerous compounds with significant pharmacological properties. nih.gov Phthalazine and its synthetic derivatives are recognized for a diverse range of biological activities, including antitumor, antimicrobial, anti-inflammatory, anticonvulsant, and antidiabetic effects. researchgate.netosf.iomdpi.com The versatility of the phthalazine nucleus allows for substitutions at various positions, which can modulate its biological efficacy and target specificity. researchgate.net For instance, the introduction of sugar moieties has been shown to enhance transport into biological systems, thereby increasing activity. researchgate.net Many established drugs, such as the antihypertensive agent Hydralazine and the aldose reductase inhibitor Zopolrestat, are based on the phthalazinone structure. nih.gov Research has consistently shown that derivatives of phthalazine and phthalazinone are promising candidates for the development of new therapeutic agents. osf.iorsc.org

Antitumor and Anticancer Potentials (mechanistic in vitro studies on cell lines)

The anticancer potential of phthalazine derivatives is one of their most extensively studied biological properties. Numerous in vitro studies have demonstrated the potent cytotoxic effects of various phthalazine analogs against a panel of human cancer cell lines.

Novel synthesized triazolo[3,4-a]phthalazine derivatives have shown significant anti-proliferative activity against human colon adenocarcinoma (HCT-116) and breast cancer (MCF-7) cell lines. nih.gov Similarly, other research has highlighted the potent cytotoxicity of different phthalazine derivatives against breast cancer cell lines MCF-7 and MDA-MB-231, hepatocellular carcinoma (HepG2) cells, and colon cancer HCT-116 cells. nih.govrsc.orgnih.gov For example, certain biarylurea-based phthalazine derivatives exhibited broad-spectrum cell growth inhibition of over 90% against cell lines for non-small cell lung cancer, melanoma, and breast cancer in the National Cancer Institute (NCI) 60 cell line screen. nih.gov The mechanism often involves the induction of apoptosis (programmed cell death), a critical pathway for eliminating cancerous cells. nih.govnih.gov

Table 1: In Vitro Cytotoxicity of Selected Phthalazine Derivatives

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 12d | MDA-MB-231 (Breast) | 0.57 | nih.gov |

| 11d | MDA-MB-231 (Breast) | 0.92 | nih.gov |

| Erlotinib (Ref.) | MDA-MB-231 (Breast) | 1.02 | nih.gov |

| 12c | MCF-7 (Breast) | 1.4 | nih.gov |

| 20 | HCT-116 (Colon) | Potent | researchgate.net |

| 25 | HCT-116 (Colon) | Potent | researchgate.net |

| 6o | HCT-116 (Colon) | 7 | nih.gov |

| 6o | MCF-7 (Breast) | 16.98 | nih.gov |

| Sorafenib (Ref.) | HCT-116 (Colon) | 5.47 | nih.gov |

| 2g | HepG2 (Liver) | 0.09 | nih.gov |

| 4a | HepG2 (Liver) | 0.09 | nih.gov |

| 12b | HCT-116 (Colon) | 0.32 | rsc.org |

| 13c | HCT-116 (Colon) | 0.64 | rsc.org |

| Sorafenib (Ref.) | HCT-116 (Colon) | 2.93 | rsc.org |

Angiogenesis Inhibition Mechanisms (e.g., VEGFR-2, EGFR, Hedgehog pathway modulation)

A key mechanism behind the antitumor activity of many phthalazine derivatives is the inhibition of angiogenesis, the formation of new blood vessels that tumors require to grow and metastasize. This is often achieved by targeting specific receptor tyrosine kinases (RTKs).

VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary mediator of angiogenesis. Several phthalazine derivatives have been designed as potent VEGFR-2 inhibitors. Vatalanib (PTK787), a well-known anilinophthalazine derivative, inhibits VEGFR-2 with an IC₅₀ value of 20 nM. nih.gov Numerous other phthalazine-based compounds have been synthesized and shown to effectively inhibit VEGFR-2, with some biarylurea derivatives demonstrating IC₅₀ values in the low micromolar range (2.5–4.4 µM). nih.gov These compounds suppress tumor proliferation and angiogenesis by blocking the signaling pathway initiated by VEGF. nih.govnih.gov

EGFR Inhibition: The Epidermal Growth Factor Receptor (EGFR) is another critical RTK implicated in cancer cell proliferation and survival. Overexpression of EGFR is common in various cancers, including breast cancer. Phthalazine-based hydrazide derivatives have emerged as a promising scaffold for targeting EGFR. nih.gov For instance, a synthesized derivative, compound 12d , exhibited potent inhibition of EGFR with an IC₅₀ value of 21.4 nM, which was more potent than the reference drug Erlotinib (IC₅₀ = 80 nM). nih.gov This inhibition leads to the induction of apoptosis in cancer cells that overexpress EGFR. nih.gov

Hedgehog Pathway Modulation: While VEGFR-2 and EGFR are well-documented targets, information regarding the modulation of the Hedgehog signaling pathway by phthalazine derivatives is not prominently featured in the reviewed scientific literature.

Enzyme Inhibitory Activities (e.g., PARP, Aurora Kinases, Topoisomerase, Aldose Reductase, Phosphodiesterase)

Beyond RTKs, phthalazine derivatives have been shown to inhibit a range of intracellular enzymes crucial for cancer cell survival and proliferation.

PARP Inhibition: Poly(ADP-ribose) polymerase (PARP) is an enzyme critical for DNA repair. Inhibiting PARP is a key strategy for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations. Phthalazinone-based compounds, using the approved drug Olaparib as a lead, have been designed as effective PARP-1 inhibitors. nih.govnih.gov In vitro assays confirmed that these derivatives can strongly inhibit PARP-1, leading to high anti-proliferative activity against BRCA2-deficient cancer cell lines. nih.gov

Aurora Kinase Inhibition: Aurora kinases (A and B) are essential for the proper execution of mitosis. Their inhibition can lead to mitotic arrest and subsequent apoptosis in proliferating cancer cells. Phthalazinone pyrazole (B372694) scaffolds have been developed into a potent and selective series of Aurora-A kinase inhibitors. researchgate.netgoogle.com One such derivative demonstrated remarkable selective inhibition of Aurora-A with an IC₅₀ value of 71 nM. researchgate.net AMG 900, an orally bioavailable phthalazine derivative, is a potent pan-aurora kinase inhibitor active in tumor cell lines that have developed resistance to other treatments.

Topoisomerase Inhibition: Topoisomerases are enzymes that manage the topology of DNA and are vital for DNA replication and transcription. Drugs that inhibit these enzymes can introduce DNA strand breaks, leading to cell death. New series of phthalazine derivatives have been synthesized and evaluated as Topoisomerase II (Topo II) inhibitors. mdpi.comnih.gov Several compounds showed potent Topo II inhibition with IC₅₀ values ranging from 5.44 to 8.90 µM. nih.gov Their mechanism is believed to involve both DNA intercalation and direct poisoning of the Topo II enzyme. mdpi.comnih.gov

Aldose Reductase Inhibition: Aldose reductase (AR) is primarily known for its role in diabetic complications, but phthalazine derivatives that inhibit this enzyme have also been studied. N-substituted phthalazine sulfonamides have been identified as excellent AR inhibitors, with some compounds showing inhibitory constants (Kᵢ) as low as 67.73 nM, significantly more potent than the clinically used inhibitor Epalrestat (Kᵢ = 852.50 nM). nih.gov Zopolrestat is another phthalazinone derivative that inhibits aldose reductase. researchgate.net

Phosphodiesterase (PDE) Inhibition: Phosphodiesterases are enzymes that hydrolyze cyclic nucleotides like cAMP and cGMP. PDE4 and PDE5 are targets for various diseases. Phthalazine derivatives have been developed as potent inhibitors of PDE4 and PDE5. researchgate.netosf.ioresearchgate.net This inhibition can alter apoptotic processes and cause mitotic seizure in cancer cells that have high levels of PDE expression. researchgate.net

Table 2: Enzyme Inhibitory Activity of Selected Phthalazine Derivatives

| Enzyme Target | Compound Type / ID | In Vitro Activity (IC₅₀ / Kᵢ) | Reference |

|---|---|---|---|

| VEGFR-2 | Vatalanib (PTK787) | IC₅₀ = 20 nM | nih.gov |

| EGFR | Compound 12d | IC₅₀ = 21.4 nM | nih.gov |

| PARP-1 | Phthalazinone Derivatives | Potent Inhibition | nih.govnih.gov |

| Aurora-A Kinase | Phthalazinone Pyrazole | IC₅₀ = 71 nM | researchgate.net |

| Topoisomerase II | Compound 15h | IC₅₀ = 5.44 µM | nih.gov |

| Aldose Reductase | Compound 5e | Kᵢ = 67.73 nM | nih.gov |

| PDE4 | 1,4-disubstituted Phthalazines | Potent Inhibition | osf.io |

Mechanisms of Cell Proliferation Inhibition (in vitro models)

The primary outcome of the enzymatic and receptor inhibition described above is the halting of cancer cell proliferation. In vitro models provide clear evidence for these mechanisms.

Induction of Apoptosis: A common mechanism of action for anticancer phthalazine derivatives is the induction of apoptosis. In one study, a phthalazine derivative (compound 12d ) was found to induce total apoptotic death in MDA-MB-231 breast cancer cells by a factor of 64.4 compared to the control. nih.gov Another compound (12b ) induced apoptosis in HCT-116 colon cancer cells by 21.7-fold. rsc.org This is often confirmed by observing changes in cellular morphology and through assays like Annexin V/PI staining. nih.govnih.gov

Cell Cycle Arrest: Phthalazine derivatives can also inhibit cell proliferation by arresting the cell cycle at specific checkpoints. Several potent derivatives were found to induce cell cycle arrest at the S phase or G2/M phase boundary in MCF-7 and HCT-116 cells. rsc.orgnih.gov This prevents the cells from proceeding through division, ultimately leading to cell death.

Antimicrobial Activities (in vitro antibacterial and antifungal evaluations)

In addition to their anticancer properties, phthalazine derivatives have demonstrated a broad spectrum of antimicrobial activity. In vitro evaluations have confirmed their efficacy against various pathogenic bacteria and fungi.

Synthesized phthalazine derivatives have been successfully screened for activity against both Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa. nih.govnih.govnih.gov Antifungal activity has also been reported against species like Aspergillus niger and Candida albicans. researchgate.netnih.govresearchgate.net

For example, a series of novel 1,2,4-triazolo[3,4-a]phthalazine derivatives showed notable inhibitory activity against Staphylococcus aureus, with one compound in the series proving effective against all tested bacterial and fungal strains. mdpi.com In another study, phthalazine derivatives incorporating sugar moieties exhibited significant inhibitory effects against both bacterial and fungal strains, with some compounds showing activity comparable to standard drugs. researchgate.net Phthalazine sulfonamides have also been prepared and shown to be active against E. coli and S. aureus. nih.gov

Table 3: In Vitro Antimicrobial Spectrum of Phthalazine Derivatives

| Compound Class | Tested Organisms | Activity Level | Reference |

|---|---|---|---|

| Pyrrolidine-dione Phthalazines | E. Coli, S. Aureus, A. niger | Potent | nih.gov |

| Sugar-grafted Phthalazines | Various Bacteria & Fungi | Good Inhibition | researchgate.net |

| Phthalazine Sulfonamides | E. Coli, S. Aureus | Active | nih.gov |

| 1,2,4-triazolo[3,4-a]phthalazines | S. Aureus, various fungi | Good Inhibition | mdpi.com |

| General Phthalazines | Gram-positive germs | Remarkable Activity | osf.io |

Identification of Mechanism-Based Enzyme Targets (e.g., MurB, 14a-lanosterol demethylase)

While the antimicrobial efficacy of phthalazine derivatives is well-established through in vitro screening, the precise molecular mechanisms and specific enzyme targets are less defined compared to their anticancer counterparts. Molecular docking studies have suggested strong binding interactions between phthalazine derivatives and key microbial enzymes, aligning with their observed inhibitory effects. nih.gov However, specific in vitro enzymatic assays confirming the inhibition of targets like UDP-N-acetylenolpyruvylglucosamine reductase (MurB), an enzyme essential for bacterial cell wall biosynthesis, or 14α-lanosterol demethylase, a key enzyme in fungal ergosterol (B1671047) biosynthesis, by phthalazine derivatives are not widely reported in the reviewed literature. Further research is required to elucidate these specific mechanism-based enzyme targets to fully understand their antimicrobial action.

Efficacy Against Resistant Microbial Strains (in vitro investigations)

The rise of microbial resistance to existing drugs has spurred the search for new antimicrobial agents. nanobioletters.com Phthalazine derivatives have emerged as a promising scaffold in this area. nanobioletters.com In vitro studies have demonstrated the potential of this chemical class against various bacterial and fungal pathogens, including strains known for their resistance.

A number of studies have evaluated the antibacterial activity of newly synthesized phthalazine derivatives against both Gram-positive and Gram-negative bacteria. researchgate.netglobalresearchonline.net For instance, certain phthalazinone derivatives have been tested against species such as Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. researchgate.netglobalresearchonline.net Similarly, novel phthalazine sulfonamide derivatives were screened for their effectiveness against E. coli and S. aureus. ias.ac.in

One study focused on 1H-pyrazolo[1,2-b] phthalazine-5,10-dione derivatives and found that several of these compounds exhibited antibacterial and antifungal properties comparable to reference drugs like streptomycin (B1217042) and amphotericin B. ekb.eg Another investigation synthesized a series of phthalazine derivatives and reported that compounds substituted with specific moieties (4i, 4l, 4n, 4e, 4j, and 4g) showed good activity against a panel of bacteria including B. subtilis, S. aureus, E. coli, and P. aeuroginosa. globalresearchonline.net Furthermore, some phthalazinedione-based compounds have shown potent antibacterial effects, with one derivative displaying significant inhibition zones against both Staphylococcus aureus and Escherichia coli. nih.gov While not phthalazines, the related class of chiral phthalimides has shown substantial activity against the highly resistant methicillin-resistant Staphylococcus aureus (MRSA), suggesting that this broader structural family holds potential for developing new therapeutics against resistant pathogens. frontiersin.org

| Derivative Class | Microbial Strain(s) Tested | Key Finding | Reference |

|---|---|---|---|

| Phthalazinone Derivatives | Bacillus subtilis, Pseudomonas aeruginosa, Candida albicans, Aspergillus niger | Demonstrated activity against representative Gram-positive and Gram-negative bacteria and fungi. | researchgate.net |

| 1H-pyrazolo[1,2-b] phthalazine-5,10-dione Derivatives | B. subtilis, B. sphaericus, S. aureus, P. aeruginosa, C. albicans, A. fumigatus | Activity of several compounds was comparable to streptomycin and amphotericin B. | ekb.eg |

| Phthalazinedione-based Derivatives | Staphylococcus aureus, Escherichia coli | Compound 8c showed potent activity with inhibition zones of 12 mm and 11 mm, respectively. | nih.gov |

| Aminophthalazine Derivatives | B. subtilis, S. aureus, E. coli, P. aeuroginosa | Activity was enhanced by specific substitutions on the phthalazine core. | globalresearchonline.net |

Anti-inflammatory and Immunomodulatory Effects (mechanistic in vitro insights)

Phthalazine derivatives have been identified as possessing significant anti-inflammatory properties. researchgate.netglobalresearchonline.netekb.eg Research has explored their potential to modulate the immune response through various mechanisms. For example, studies have aimed to synthesize phthalazine derivatives as COX-2 and LOX-5 inhibitors, which are key enzymes in inflammatory pathways. researchgate.net Some synthesized phthalazinone compounds showed significant anti-inflammatory activity in animal models, comparable to the standard drug etoricoxib. researchgate.net The anti-inflammatory effects of these compounds are often linked to their ability to interfere with specific signaling pathways and the production of inflammatory mediators.

Phosphodiesterase (PDE) Inhibitory Activity and its Role in Inflammation

A primary mechanism underlying the anti-inflammatory effects of many phthalazine derivatives is the inhibition of phosphodiesterases (PDEs), particularly PDE4. researchgate.netnih.gov PDE4 is a key enzyme that regulates inflammatory cell activity by degrading the second messenger cyclic adenosine (B11128) monophosphate (cAMP). nih.gov By inhibiting PDE4, these compounds increase intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines and mediators.

Several studies have focused on developing phthalazine derivatives as potent and selective PDE4 inhibitors. nanobioletters.comfrontiersin.org Conformational analysis of some 6-methoxy-1,4-disubstituted phthalazine derivatives revealed that specific structural features, such as a planar and rigid conformation of substituents, could enhance PDE4 inhibitory capacity. nanobioletters.com This targeted inhibition of PDE4 is a well-established strategy for controlling inflammation in various diseases. nih.gov

Modulation of Cytokine Production (e.g., TNF-alpha)

Consistent with their PDE inhibitory action, certain amine-containing derivatives have been shown to modulate the production of key inflammatory cytokines. For instance, studies on N-benzyl-N-methyldecan-1-amine (BMDA), a structurally related amine compound, demonstrated that it could inhibit the production of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β) in lipopolysaccharide (LPS)-stimulated THP-1 cells. ekb.egmui.ac.ir This inhibition was linked to the downregulation of critical inflammatory signaling pathways, including JNK, p38 MAPK, and NF-κB. ekb.egmui.ac.ir Although these are not phthalazine compounds, they illustrate a common mechanistic pathway for anti-inflammatory action that is relevant to amino-phthalazine derivatives. The ability to suppress TNF-α is a critical component of the anti-inflammatory profile of these compounds.

| Derivative Class | Mechanism of Action | Key Finding | Reference |

|---|---|---|---|

| Phthalazine Derivatives | PDE4 Inhibition | Identified as a promising scaffold for PDE4 inhibitors. | nanobioletters.comfrontiersin.org |

| Phthalazinone Derivatives | COX-2/LOX-5 Inhibition | Some compounds showed anti-inflammatory activity comparable to etoricoxib. | researchgate.net |

| 6-methoxy-1,4-disubstituted Phthalazines | PDE4 Inhibition | A planar and rigid conformation of substituents at C4 enhances inhibitory activity. | nanobioletters.com |

Other Investigated Biological Activities (mechanistic understanding)

Beyond their antimicrobial and anti-inflammatory effects, phthalazine derivatives have been explored for their potential in treating cardiovascular conditions.

Vasorelaxant Properties and Associated Mechanisms

Several series of phthalazine and phthalazinone derivatives have demonstrated potent vasorelaxant activity. researchgate.net In in vitro studies using isolated rat aorta rings, some phthalazinone compounds were able to induce total relaxation at micromolar concentrations. For one of the most potent compounds, with an EC50 value of 0.43 microM, the mechanism was linked to its affinity for α1A, α1B, and α1D adrenergic sub-receptors.

Other research on new 2-(aminoalkyl)-4-benzyl-2H-phthalazin-1-one derivatives found that most of the synthesized compounds effectively relaxed aortic rings that had been pre-contracted with phenylephrine. Further studies on new phthalazine-based vasodilators identified compounds with higher activity than the reference drug prazosin, with one derivative showing an IC50 of 0.10 mM. These findings highlight the potential of the phthalazine scaffold in developing new treatments for hypertension and other vascular disorders.

Antithrombotic Activity

The phthalazine structure has also been investigated for its antithrombotic and antiplatelet activities. globalresearchonline.netekb.eg A study of nineteen 4-aryl- and 4-arylalkyl-1-phthalazinamines tested their ability to inhibit collagen-induced platelet aggregation. ias.ac.in The most potent compound, N-[4-(1H-1,2,4-triazol-1-yl)butyl]-4-phenyl-1-phthalazin-amine, had an IC50 of 8 microM. ias.ac.in When serotonin (B10506) was used as the inducer, N-(furan-2-yl-methyl)-4-phenyl-1-phthalazinamine was highly effective with an IC50 of 2 microM, an effect linked to antagonism of the 5HT2A receptor. ias.ac.in Another series of (4-Benzylphthalazin-1-ylamino)alcohol derivatives was also synthesized and evaluated for antiplatelet activities. These studies underscore the potential of phthalazine derivatives as a basis for developing new antithrombotic agents. ias.ac.in

Anticonvulsant Activity

The phthalazine nucleus is recognized as a key pharmacophore in the development of new anticonvulsant drugs. nih.govnih.gov Various derivatives have been synthesized and evaluated in preclinical models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests, which indicate a compound's ability to prevent seizure spread and elevate the seizure threshold, respectively.

One study focused on a series of 6-alkyoxyl-tetrazolo[5,1-a]phthalazine derivatives. The pharmacological results showed that 6-(4-chlorophenyoxyl)-tetrazolo[5,1-a]phthalazine (Compound 4m in the study) was a highly potent agent in the MES test. nih.gov It exhibited a median effective dose (ED50) of 6.8 mg/kg and a median neurotoxic dose (TD50) of 456.4 mg/kg, resulting in a protective index (PI = TD50/ED50) of 67.1. This PI is significantly higher than that of the established antiepileptic drug carbamazepine (B1668303) (PI = 6.4), suggesting a wide therapeutic window. nih.govnih.gov

Another investigation into phthalazine-1,4-dione derivatives identified several compounds with significant anticonvulsant activity compared to diazepam. mdpi.com Compounds (designated in the study as 8, 7b, 7a, 10, and 3a) showed high relative potencies and, when tested against MES, some derivatives provided 100% protection at a dose of 125 µg/kg. mdpi.com These findings underscore the potential of the phthalazine scaffold in designing novel anticonvulsant agents. nih.govmdpi.com

Table 1: Anticonvulsant Activity of Selected Phthalazine Derivatives

| Compound | Test Model | ED50 (mg/kg) | TD50 (mg/kg) | Protective Index (PI) | Source |

|---|---|---|---|---|---|

| 6-(4-chlorophenyoxyl)-tetrazolo[5,1-a]phthalazine | MES | 6.8 | 456.4 | 67.1 | nih.govnih.gov |

| Carbamazepine (Reference) | MES | - | - | 6.4 | nih.govnih.gov |

| Phthalazine-1,4-dione derivative (Compound 8) | PTZ | - | - | 1.78 (Relative Potency vs. Diazepam) | mdpi.com |

Detailed Mechanistic Studies at the Molecular and Cellular Level (in vitro and theoretical)

To understand how phthalazine derivatives exert their anticonvulsant effects, researchers have conducted detailed mechanistic studies, identifying specific molecular targets and analyzing their interactions at a cellular level.

A primary molecular target identified for the anticonvulsant action of phthalazine derivatives is the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. mdpi.com The AMPA receptor is a key ionotropic glutamate (B1630785) receptor involved in fast synaptic transmission in the central nervous system. Overactivation of this receptor can lead to excitotoxicity and seizure activity. Several series of 1,2-dihydrophthalazine (B1244300) derivatives have been shown to possess anticonvulsant activity by acting as antagonists of AMPA receptors. mdpi.com

Studies on 4-aryl-6,7-methylenedioxyphthalazin-1(2H)-ones further support this mechanism. Using patch-clamp techniques on primary cultures of granule neurons, these derivatives were shown to antagonize currents evoked by kainate (KA), an agonist that acts on AMPA/kainate receptors. This provides direct electrophysiological evidence of their ability to modulate ion channel function through this receptor complex.

Molecular docking simulations have been instrumental in visualizing and analyzing the interaction between phthalazine derivatives and their molecular targets. mdpi.com In studies of phthalazine-1,4-diones, molecular modeling was performed to assess their binding affinities toward the AMPA receptor, specifically as non-competitive antagonists. mdpi.com

The results of these in silico studies were strongly correlated with the observed biological activity. mdpi.com The docking analyses showed that the phthalazine derivatives fit into a non-competitive binding site on the AMPA receptor, distinct from the glutamate binding site. The interactions typically involve hydrogen bonds and hydrophobic interactions with key amino acid residues within this allosteric pocket. This non-competitive mode of action is a valuable attribute, as it can provide a more modulatory and potentially safer profile than competitive antagonists. mdpi.com

While the primary anticonvulsant mechanism for many phthalazines appears to be receptor antagonism, research into other biological activities of this chemical class has revealed interactions with enzymes. One such study investigated naphtho[2,3-g]phthalazine derivatives as potential inhibitors of the tyrosinase enzyme. Although tyrosinase is not a target for anticonvulsant activity, the kinetic analysis from this research provides a clear example of the elucidation of inhibition mechanisms for a phthalazine derivative.

In this study, the kinetic behavior of the most active compound was analyzed using Lineweaver-Burk plots. The analysis revealed a reversible and competitive mechanism of inhibition against the tyrosinase enzyme. The inhibitor constant (Ki) was determined, providing a quantitative measure of the compound's potency. Molecular docking studies further supported these findings, showing the compound binding to the active site of the tyrosinase enzyme, interacting with key residues and copper ions essential for catalytic activity. This demonstrates that phthalazine derivatives can act as specific enzyme inhibitors, and similar detailed kinetic studies would be valuable to explore if any enzymatic targets are involved in their neurological effects.

Table 2: List of Mentioned Compounds

| Compound Name | Chemical Class |

|---|---|

| N-butyl-4-methylphthalazin-1-amine | Phthalazine amine |

| 6-(4-chlorophenyoxyl)-tetrazolo[5,1-a]phthalazine | Tetrazolo-phthalazine |

| Carbamazepine | Dibenzazepine carboxamide |

| Diazepam | Benzodiazepine |

| Phthalazine-1,4-dione derivatives | Phthalazine dione |

| 4-aryl-6,7-methylenedioxyphthalazin-1(2H)-ones | Phthalazinone |

Computational and Theoretical Chemistry Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ekb.eg This technique is instrumental in understanding the interactions between a ligand, such as N-butyl-4-methylphthalazin-1-amine, and a protein target at the atomic level.

Prediction of Ligand-Protein Binding Modes and Affinities

The process often involves preparing the protein structure, which may include removing water molecules and adding hydrogen atoms, and then allowing the ligand to flexibly dock into the defined binding site. mdpi.com The resulting poses, or orientations of the ligand, are then scored to identify the most likely binding mode. chemrxiv.org

Analysis of Docking Algorithms and Scoring Functions

The accuracy of molecular docking heavily relies on the chosen algorithm and scoring function. Docking algorithms are responsible for generating a variety of possible ligand conformations and orientations within the protein's binding site. chemrxiv.org Scoring functions then evaluate these poses and rank them based on their predicted binding affinity. chemrxiv.org

Various docking programs utilize different algorithms, such as the Lamarckian Genetic Algorithm (LGA) found in AutoDock. chemrxiv.org The performance of these algorithms can vary depending on the specific protein-ligand system being studied. chemrxiv.org Research has shown that there is no single algorithm that is universally superior for all docking scenarios. chemrxiv.org

Scoring functions are mathematical models used to approximate the binding free energy. They take into account various factors like electrostatic interactions, van der Waals forces, and desolvation penalties. nih.gov The reliability of a docking study is often validated by redocking a known co-crystallized ligand and comparing the predicted pose with the experimental structure, with a root-mean-square deviation (RMSD) of ≤ 2.0 Å generally considered a valid result. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. slideshare.netnih.gov These models are invaluable for predicting the activity of new, untested compounds and for understanding which molecular properties are key to their function.

Selection and Calculation of Molecular Descriptors

The foundation of a QSAR model lies in the selection and calculation of molecular descriptors. These descriptors are numerical values that characterize specific properties of a molecule. They can be broadly categorized into several types:

Topological descriptors: These describe the connectivity of atoms in a molecule.

Geometrical descriptors: These relate to the three-dimensional arrangement of the atoms.

Electronic descriptors: These quantify the electronic properties, such as charge distribution and orbital energies.

Physicochemical descriptors: These include properties like hydrophobicity (logP), molar refractivity, and polarity. mlsu.ac.in

The selection of relevant descriptors is a critical step in building a robust QSAR model. nih.gov Techniques like Lasso regression can be used to identify the most influential descriptors by shrinking the coefficients of irrelevant ones to zero. nih.gov

Development of Predictive Models via Regression Analysis

Once the descriptors are calculated, a predictive model is developed using statistical methods, most commonly regression analysis. Multiple Linear Regression (MLR) is a frequently used technique that establishes a linear equation between the biological activity (the dependent variable) and the selected molecular descriptors (the independent variables). nih.govnih.gov

The quality and predictive power of the QSAR model are assessed using various statistical parameters. These include the coefficient of determination (R²), which measures the goodness-of-fit, and the cross-validated R² (Q²), which assesses the model's predictive ability. nih.gov A high Q² value (typically > 0.5) is indicative of a robust and predictive model. nih.gov

For example, a QSAR study on HMG-CoA reductase inhibitors utilized regression models to predict the inhibitory activity of compounds. nih.gov Similarly, research on antimalarial compounds used QSAR to estimate the activity of newly designed derivatives. unar.ac.id

Incorporation of Physicochemical Parameters

The predictive power of QSAR models is often enhanced by incorporating a wide range of physicochemical parameters. These parameters provide a more comprehensive description of the molecule's properties that can influence its biological activity. Key parameters include:

Surface Properties: Descriptors related to the molecule's size and shape. mlsu.ac.in

Hydration Energy: The energy change when a molecule is transferred from a vacuum to water, reflecting its interaction with an aqueous environment.

Refractivity: A measure of the total polarizability of a molecule.

Polarity: Describes the separation of electric charge leading to a molecule's dipole moment.

Frontier Orbitals: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are important for understanding chemical reactivity.

Partition Coefficient (logP): A measure of a compound's lipophilicity, which influences its absorption and distribution. mlsu.ac.in

Electronic Factors: Parameters like the Hammett constant describe the electron-donating or withdrawing ability of substituents. slideshare.net

Steric Factors: Descriptors such as Taft's constant quantify the steric bulk of different parts of the molecule. slideshare.net

By correlating these parameters with biological activity, QSAR models can provide valuable insights into the mechanism of action and guide the optimization of lead compounds. mlsu.ac.in

Density Functional Theory (DFT) and Quantum Chemical Calculations

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. mdpi.com It is frequently employed to predict molecular properties with high accuracy. rsc.orgnih.gov

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For phthalazine (B143731) derivatives, DFT methods like B3LYP with a 6-311++G(d,p) basis set have been successfully used to calculate optimized structural parameters such as bond lengths and angles. niscpr.res.in These theoretical calculations are typically performed for an isolated molecule in the gaseous phase and then compared with experimental data, often obtained from X-ray diffraction studies of the molecule in a solid state. niscpr.res.in Discrepancies between theoretical and experimental values can arise due to these different states. niscpr.res.in

Conformational analysis of related heterocyclic systems has been performed using both quantum chemical calculations and experimental techniques like 1H NMR. nih.gov Such studies can reveal the rotational freedom and preferred conformations of different parts of the molecule. nih.gov For instance, in a study on phthalein derivatives, a relationship was found between the chemical shift of a specific proton and the angle between the phthalidic and aromatic ring planes, indicating how conformation influences spectroscopic properties. nih.gov

The electronic properties of a molecule, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding its reactivity and electronic transitions. The HOMO-LUMO energy gap is a key parameter that provides insights into the molecule's stability and reactivity. researchgate.netmdpi.com A smaller gap generally suggests a higher reactivity. researchgate.net

DFT calculations are widely used to determine HOMO and LUMO energies. For example, in a study of phthalazine-1(2H)-one, the HOMO-LUMO energy gap was calculated to be -4.876 eV, confirming that charge transfer occurs within the molecule. niscpr.res.in Similarly, for other phthalazine derivatives, quantum chemical parameters including HOMO and LUMO energies have been calculated to understand their electronic structures. osti.govias.ac.in Natural Bond Orbital (NBO) analysis is another technique used in conjunction with DFT to analyze charge delocalization and hyperconjugative interactions, which contribute to molecular stability. niscpr.res.innih.gov

The distribution of HOMO and LUMO orbitals indicates the electron-donating and electron-accepting regions of a molecule, respectively. researchgate.net For phthalazine hydrazone derivatives, DFT studies have shown that the phthalazine ring helps in stabilizing the resulting radical species, which is important for their antioxidant activity. researchgate.net

The following table showcases representative HOMO-LUMO energy gaps for related heterocyclic compounds, as determined by DFT calculations.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |

| Phthalazine-1(2H)-one | - | - | -4.876 | niscpr.res.in |

| 4-(diphenylanimo)phenyl derivative | -5.34 | - | - | scispace.com |

| 4-(N-carbazolyl)phenyl derivative | -5.74 | - | - | scispace.com |

| N-phenyl indoline (B122111) derivative | -5.64 | - | - | scispace.com |

Computational methods, particularly DFT, are valuable for predicting spectroscopic properties like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. rsc.org These predictions can aid in the structural elucidation and assignment of experimental spectra. rsc.orgresearchgate.net

For phthalazine derivatives, DFT calculations have been used to compute vibrational frequencies. niscpr.res.in The calculated wavenumbers are often compared with experimental FT-IR and FT-Raman data to perform a complete assignment of the vibrational modes based on the potential energy distribution (PED). niscpr.res.in For instance, the IR spectrum of a synthesized phthalazine derivative confirmed the absence of certain functional groups, which was consistent with the expected chemical transformation. nih.gov

In the realm of NMR spectroscopy, machine learning models trained on DFT-calculated data are emerging as powerful tools for the rapid and accurate prediction of 1H and 13C chemical shifts. rsc.orgd-nb.info These methods can achieve accuracies comparable to DFT calculations but at a fraction of the computational cost. rsc.org By combining DFT-generated 3D structures with calculated shielding tensors, prediction errors for 13C and 1H chemical shifts can be significantly reduced. nih.gov For example, the 1H NMR spectrum of a synthesized phthalazine derivative showed characteristic signals for the OCH2CH3 and CH3 groups, and the 13C-NMR spectrum displayed signals corresponding to the carbonyl group of esters and the carbons of the ethyl group, all of which can be correlated with computational predictions. nih.gov

Molecular Dynamics Simulations for Conformational Sampling and Binding Dynamics

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov This technique is particularly useful for sampling the different conformations a molecule can adopt and for investigating the dynamics of its binding to a biological target. nih.govnih.gov

In the context of phthalazine derivatives, MD simulations have been employed to calculate adsorption energies on surfaces and to understand their interaction with other molecules. osti.gov For instance, MD simulations can provide insights into the stability of a ligand-target complex, which is crucial for drug design. nih.gov The conformational changes that occur upon ligand binding can be predicted using techniques like Gibbs free energy landscape analysis derived from MD simulations. nih.gov

Advanced sampling techniques, such as generalized ensemble methods, can be combined with MD simulations to enhance conformational sampling and overcome the challenge of getting trapped in local energy minima. nih.gov While specific MD simulation studies on this compound were not identified in the search results, the application of these methods to related phthalazine derivatives highlights their potential for elucidating its conformational landscape and binding behavior. nih.gov

In Silico Design and Virtual Screening of Novel Phthalazine Derivatives

In silico design and virtual screening are computational techniques that play a vital role in modern drug discovery. nih.govnih.gov These methods allow for the rapid evaluation of large libraries of virtual compounds to identify those with the highest potential for biological activity, thereby streamlining the design and synthesis of new therapeutic agents. frontiersin.org

The phthalazine scaffold is recognized as a significant pharmacophore in the development of various therapeutic agents, including anticancer drugs. nih.govnih.gov Numerous studies have focused on the design and synthesis of novel phthalazine derivatives targeting specific biological pathways. nih.govnih.govnih.govrsc.orgresearchgate.netnih.gov For example, new phthalazine derivatives have been designed as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in cancer therapy. nih.govnih.govrsc.org

The design process often involves creating derivatives with different substituents to explore the structure-activity relationship (SAR). nih.govresearchgate.net Molecular docking, a key component of virtual screening, is used to predict the binding mode and affinity of these designed compounds to their target protein. nih.govnih.govrsc.org The results of these docking studies can then be used to prioritize compounds for synthesis and biological evaluation. nih.govnih.gov For instance, a docking study of novel phthalazine derivatives in the VEGFR-2 active site helped to rationalize their observed biological activities. nih.gov

Future Perspectives and Challenges in N Butyl 4 Methylphthalazin 1 Amine Research

Advancements in Stereoselective and Sustainable Synthetic Methodologies

A primary focus for the future of N-butyl-4-methylphthalazin-1-amine research is the development of more efficient and environmentally friendly methods for its synthesis. This involves two key areas: stereoselectivity and sustainability.

Stereoselective Synthesis: For phthalazine (B143731) derivatives that can exist as different stereoisomers, it is crucial to develop synthetic methods that can selectively produce the desired isomer. This is because different stereoisomers of a drug can have vastly different biological activities and safety profiles. Future research will likely concentrate on the use of chiral catalysts and reagents to control the three-dimensional arrangement of atoms during the synthesis of this compound analogs.

Sustainable Synthesis: The principles of "green chemistry" are increasingly being applied to pharmaceutical manufacturing to reduce the environmental impact. For the synthesis of this compound, this means exploring the use of safer solvents, reducing energy consumption, and minimizing waste generation. Techniques such as microwave-assisted synthesis and flow chemistry, which can accelerate reactions and improve efficiency, are expected to play a significant role in making the production of phthalazine derivatives more sustainable. longdom.org

Integration of Cutting-Edge Computational Techniques for Rational Design

The use of computers to model and predict the behavior of molecules has become an integral part of drug discovery. For this compound, computational chemistry offers a powerful set of tools to design new and improved versions of the molecule.

In silico methods and ADME (absorption, distribution, metabolism, and excretion) profiling tools are already being used to assess the pharmacokinetic properties of diaza-heterocycles like phthalazines. nih.gov By simulating how this compound and its analogs interact with biological targets, researchers can predict their potential effectiveness and identify which modifications are most likely to lead to better drugs. This "rational design" approach helps to focus laboratory efforts on the most promising candidates, saving time and resources.

Exploration of Undiscovered Biological Targets and Mechanistic Pathways

While some biological activities of phthalazines are well-documented, the full therapeutic potential of this compound may lie in its interaction with yet-to-be-discovered biological targets. nih.gov A significant area of future research will be to identify these new targets and to understand the precise molecular mechanisms through which the compound exerts its effects.

This exploration could reveal new therapeutic applications for this compound, potentially in areas such as cancer, diabetes, or inflammatory diseases. nih.govmdpi.com For example, some phthalazine derivatives have been investigated as inhibitors of aldose reductase, an enzyme implicated in diabetic complications, or as modulators of receptors involved in cancer progression like the epidermal growth factor receptor (EGFR). mdpi.com Uncovering new mechanistic pathways will provide a more complete picture of the compound's biological profile and guide its development as a therapeutic agent.

Development of Structure-Guided Design Principles for Enhanced Selectivity

A critical aspect of drug development is ensuring that a compound interacts specifically with its intended target, thereby minimizing the risk of unwanted side effects. Structure-guided design is a powerful strategy for achieving this selectivity.

By determining the three-dimensional structure of this compound bound to its biological target, researchers can gain detailed insights into the molecular interactions that are most important for its activity. This information can then be used to design new derivatives that are "tuned" to fit the target more precisely, enhancing their selectivity and potency. This iterative process of structural analysis and chemical modification is a cornerstone of modern medicinal chemistry.

Promotion of Multidisciplinary Research Approaches in Phthalazine Chemistry

The complex challenges of drug discovery and development require a collaborative effort from scientists with diverse expertise. The future success of research into this compound and other phthalazines will depend on fostering strong interdisciplinary collaborations. nih.gov

This includes chemists to develop new synthetic methods, biologists to identify targets and test for activity, computational scientists to model molecular interactions, and pharmacologists to study the effects of the compounds in biological systems. By bringing together these different perspectives and skill sets, the scientific community can accelerate the pace of discovery and translation of promising compounds like this compound from the laboratory to the clinic.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-butyl-4-methylphthalazin-1-amine, and what factors influence reaction efficiency?

- Methodological Answer : A common approach involves reductive amination, where a Pd/NiO catalyst facilitates the reaction between a phthalazine derivative and butylamine under hydrogen atmosphere. Reaction efficiency depends on catalyst loading (e.g., 1.1 wt% Pd/NiO), temperature (e.g., 25°C), and reaction time (10 hours), as demonstrated in analogous amine syntheses . Multi-step routes may also employ sequential alkylation and methylation, requiring optimization of reagents (e.g., alkyl halides, methylating agents) and solvent systems to minimize side reactions .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use NMR (400 MHz, CDCl) to confirm substituent positions and integration ratios, as shown for structurally similar N-butyl derivatives .

- Chromatography : Employ HPLC or GC-MS to assess purity, referencing retention times against standards.

- Spectroscopic Data : Compare experimental IR and UV-Vis spectra (e.g., λmax values) with computational predictions or PubChem entries for validation .

Advanced Research Questions

Q. How can catalytic systems like Pd/NiO be optimized for the synthesis of this compound?

- Methodological Answer :

- Catalyst Screening : Test transition metal catalysts (e.g., Pd, Pt) on varied supports (e.g., NiO, AlO) to enhance yield and selectivity.